2,6-Dimethoxypyridine-3-methanol

Description

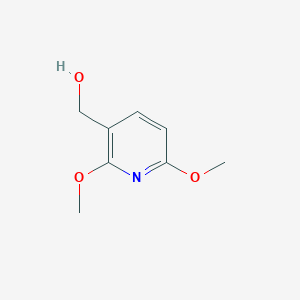

2,6-Dimethoxypyridine-3-methanol (CAS: 562840-47-5) is a pyridine derivative with methoxy (-OCH₃) groups at the 2- and 6-positions and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol.

Properties

IUPAC Name |

(2,6-dimethoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACFTRAAEZWJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584784 | |

| Record name | (2,6-Dimethoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562840-47-5 | |

| Record name | (2,6-Dimethoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxypyridine-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2,6-Dimethoxypyridine-3-methanol can be synthesized from 2,6-Dimethoxypyridine-3-carboxaldehyde. The synthetic route involves the reduction of the carboxaldehyde group to a methanol group. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction is carried out in an appropriate solvent like methanol or ethanol at room temperature.

Chemical Reactions Analysis

2,6-Dimethoxypyridine-3-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like phosphorus tribromide (PBr3).

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex molecules.

Scientific Research Applications

2,6-Dimethoxypyridine-3-methanol is used in various scientific research fields, including:

Organic Synthesis: It serves as an intermediate or building block in the synthesis of more complex molecules.

Medicinal Chemistry: The pyridine ring is a common feature in many biologically active molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3-methanol involves its interaction with various molecular targets and pathways. The compound’s methoxy and methanol groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position Effects

- Methoxy vs. Hydroxyl Groups: The substitution of methoxy groups (as in this compound) versus hydroxyl groups (as in 3-Hydroxy-2,6-pyridinedimethanol) significantly alters polarity and hydrogen-bonding capacity. Methoxy groups enhance lipophilicity, whereas hydroxyl groups increase hydrophilicity and reactivity in hydrogen bonding.

- Regioisomerism: (5,6-Dimethoxypyridin-3-yl)methanol shares the same molecular formula as this compound but differs in methoxy placement (positions 5 and 6 vs. 2 and 6).

Bromine Substitution

- The brominated derivative, 5-Bromo-2,6-dimethoxypyridine-3-methanol, introduces a heavy atom (Br) at position 5. Bromine increases molecular weight by ~79 g/mol compared to the parent compound and may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity

2,6-Dimethoxypyridine-3-methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₀H₁₃N₁O₃

Molar Mass: 183.22 g/mol

Structure: The compound features a pyridine ring substituted at the 2 and 6 positions with methoxy groups and at the 3 position with a hydroxymethyl group.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds with similar structures often show effectiveness against bacteria and fungi. For instance, studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effects observed |

| Escherichia coli | Moderate activity reported |

| Candida albicans | Effective antifungal properties |

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects on cancer cells. Specifically, it has been reported to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to cell cycle arrest.

- Case Study: In a study conducted on human breast cancer cells (MCF-7), this compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models have shown that it can mitigate neuronal damage in conditions such as oxidative stress and neuroinflammation.

- Mechanism: The compound appears to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity, providing a protective effect on neuronal cells.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The methoxy groups contribute to the compound's binding affinity for various enzymes involved in metabolic pathways.

- Receptor Modulation: It may act on neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

- Apoptotic Pathways: The compound's structural features allow it to engage in interactions that promote apoptosis in tumor cells.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 5-Chloro-2,6-dimethoxypyridine-3-methanol | Antitumor and antiviral activities reported |

| 5-Bromo-2,6-dimethoxypyridine-3-methanol | Potential for antimicrobial effects |

| 2,6-Dimethylpyridine | Limited biological activity compared to target |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.